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This technical guide provides a comprehensive overview of ABBV-712, a selective, orally
active inhibitor of Tyrosine Kinase 2 (TYK2). Developed by AbbVie, ABBV-712 targets the
pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range of
autoimmune and inflammatory diseases.[1][2] This document details the mechanism of action,
binding characteristics, pharmacokinetic profile, and in vivo efficacy of ABBV-712, supported
by experimental protocols and data visualizations.

Introduction: The Rationale for Targeting the TYK2
Pseudokinase Domain

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYKZ2, are intracellular non-
receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[3] These
pathways are integral to immune responses and inflammation.[3] Specifically, TYKZ2 is a key
mediator for signaling downstream of interleukin-12 (IL-12), interleukin-23 (IL-23), and type |
interferons.[4][5] These cytokines are implicated in the pathogenesis of numerous autoimmune
disorders, making TYK2 an attractive therapeutic target.[4][5]

A significant challenge in developing JAK inhibitors has been achieving selectivity, as the ATP-
binding site of the kinase domain (JH1) is highly conserved across the JAK family.[3][6] Non-
selective JAK inhibition can lead to a broader range of side effects.[7] A novel approach to
achieve selectivity is to target the less conserved pseudokinase (JH2) domain, which acts as a
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regulatory domain.[3][7] By binding to the JH2 domain, allosteric inhibitors can lock the kinase
in an inactive conformation, providing a more targeted therapeutic effect.[7] ABBV-712 was
developed using this strategy to selectively inhibit TYK2.[3][5]

Mechanism of Action of ABBV-712

ABBV-712 functions as an allosteric inhibitor by binding to and stabilizing the pseudokinase
(JH2) domain of TYK2.[8] This binding event prevents the conformational changes necessary
for the activation of the catalytic kinase (JH1) domain. Consequently, the downstream
phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is inhibited,
blocking the signaling cascades of pro-inflammatory cytokines like IL-12 and IL-23.[3] This
targeted approach allows for the modulation of pathogenic immune responses while potentially
sparing other JAK-mediated pathways.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15611606#abbv-712-tyk2-pseudokinase-domain-
binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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